molecular formula C11H14F2NO B238032 2,6-Dptbn CAS No. 134152-13-9

2,6-Dptbn

Cat. No.: B238032
CAS No.: 134152-13-9
M. Wt: 214.23 g/mol
InChI Key: APUWMQRLCGJWGC-UHFFFAOYSA-N
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Description

2,6-Dptbn is a chemical compound with the molecular formula C11H11F2NO It is known for its unique structure, which includes a difluorophenyl group and a tert-butylnitrone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dptbn typically involves the reaction of 2,6-difluorobenzaldehyde with tert-butylamine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrone compound. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is usually conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials. Industrial production may also involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dptbn undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrone group to an amine group.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,6-Dptbn has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dptbn involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a radical scavenger, neutralizing free radicals and preventing oxidative damage. It may also interact with specific pathways involved in inflammation and cellular signaling, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenyl-N-methyl-nitrone
  • 2,6-Difluorophenyl-N-ethyl-nitrone
  • 2,6-Difluorophenyl-N-isopropyl-nitrone

Uniqueness

2,6-Dptbn is unique due to its tert-butyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity.

Properties

CAS No.

134152-13-9

Molecular Formula

C11H14F2NO

Molecular Weight

214.23 g/mol

InChI

InChI=1S/C11H14F2NO/c1-11(2,3)14(15)7-8-9(12)5-4-6-10(8)13/h4-6H,7H2,1-3H3

InChI Key

APUWMQRLCGJWGC-UHFFFAOYSA-N

SMILES

CC(C)(C)N(CC1=C(C=CC=C1F)F)[O]

Canonical SMILES

CC(C)(C)N(CC1=C(C=CC=C1F)F)[O]

Synonyms

2,6-difluorophenyl-N-tert-butylnitrone
2,6-DPTBN

Origin of Product

United States

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